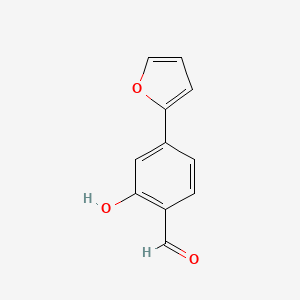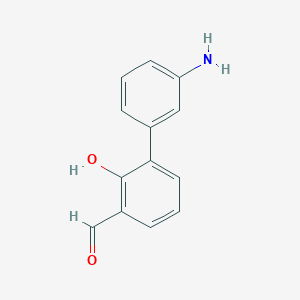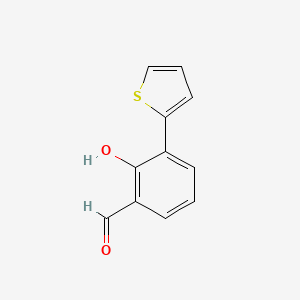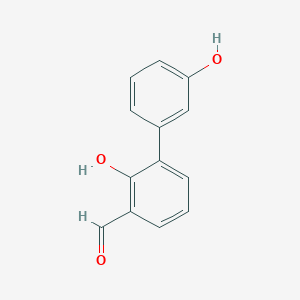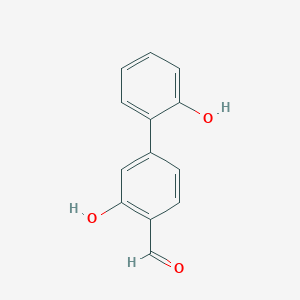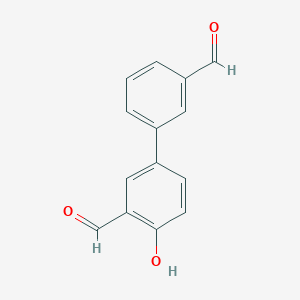
6-(2-Fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)-2-formylphenol, 95% (6-F2F) is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
6-(2-Fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a fluorescent probe in the detection of proteins. It has also been used in the study of the structure and function of proteins, as well as the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a fluorescent probe, which binds to proteins and alters their structure and/or function. The binding of 6-(2-Fluorophenyl)-2-formylphenol, 95% to proteins is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluorophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to inhibit the growth of certain bacteria, such as Escherichia coli. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of 6-(2-Fluorophenyl)-2-formylphenol, 95% is that it is not as sensitive as other fluorescent probes, which can make it difficult to detect small changes in protein structure and/or function.
Orientations Futures
There are a number of potential future directions for the use of 6-(2-Fluorophenyl)-2-formylphenol, 95% in scientific research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential use in drug discovery and development. Additionally, further research could be conducted on the mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol, 95% and its potential use in the detection of proteins. Finally, further studies could be conducted on the synthesis and purification of 6-(2-Fluorophenyl)-2-formylphenol, 95%, in order to improve its efficiency and cost-effectiveness.
Méthodes De Synthèse
6-(2-Fluorophenyl)-2-formylphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 2-chloro-6-fluorophenol with sodium hydroxide, which yields 2-fluorophenol and sodium chloride. The second step involves the reaction of 2-fluorophenol with formic acid, which yields 6-(2-Fluorophenyl)-2-formylphenol, 95% and water. The third step involves the purification of 6-(2-Fluorophenyl)-2-formylphenol, 95% with a recrystallization process.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQOPMHGINSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685036 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-formylphenol | |
CAS RN |
1261891-96-6 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

